![molecular formula C8H6N2O4 B458948 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one CAS No. 101084-60-0](/img/structure/B458948.png)

3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one

説明

3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one is a chemical compound with the molecular formula C10H8N2O5 . It is considered a key intermediate in the synthesis of various pharmaceutical products, organic dyes, and OLED materials .

Synthesis Analysis

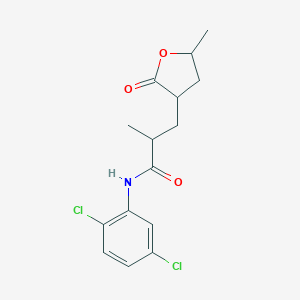

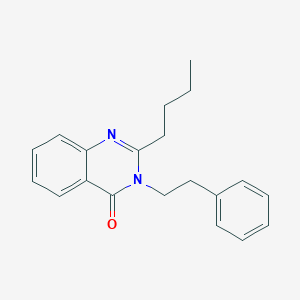

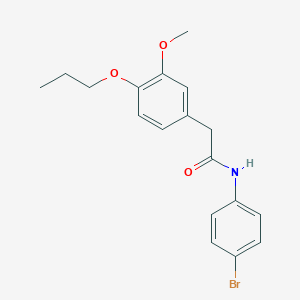

The synthesis of compounds similar to this compound has been reported in the literature . For instance, a study synthesized 10 novel compounds with a 2,5-diaminobenzoxazole moiety and evaluated their biological activities . The synthesis started from 2-chloro-1- (2- (4-chlorophenyl)benzo [d]thiazol-3 (2H)-yl) ethanone .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzoxazole ring, which is a heterocyclic compound containing a benzene ring fused to an oxazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 236.18 g/mol . The compound has a computed XLogP3-AA of 1.4, indicating its lipophilicity . It has a topological polar surface area of 98.2 Ų, suggesting its polarity .科学的研究の応用

Synthesis Techniques : The work by Ray and Ghosh (2010) discusses a method involving the Curtius reaction and subsequent ring closure to synthesize benz[d]oxazol-2(3H)-ones, including 5-nitrobenz[d]oxazol-2(3H)-one. This synthesis is significant for creating oxazolone derivatives with potential applications in various chemical domains (Ray & Ghosh, 2010).

Chemical Properties Study : The study of Abraham model solute descriptors for related compounds like 2-methyl-3-nitrobenzoic acid by Hart et al. (2017) offers insights into the solubility and chemical behavior of these compounds in various solvents. Such studies are critical for understanding the solubility and behavior of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one in different environments (Hart et al., 2017).

Microwave-assisted Synthesis : Chanda et al. (2012) describe a microwave-assisted approach for synthesizing benzo[d]oxazol-5-yl-1H-benzo[d]imidazole derivatives. Such techniques could be applicable for the efficient synthesis of this compound and related compounds (Chanda et al., 2012).

Material Science Applications : Kalia et al. (2020) explored the use of oxadiazole derivatives as corrosion inhibitors for mild steel. This indicates potential applications of this compound in material science, particularly in corrosion inhibition (Kalia et al., 2020).

Pharmaceutical Chemistry : Research on similar compounds, such as the antimicrobial activity study of quinazolinone derivatives by Akbari et al. (2014), suggests potential pharmaceutical applications for this compound, given its structural similarity to these bioactive molecules (Akbari et al., 2014).

将来の方向性

The future directions for the research and application of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one could involve its use as a key intermediate in the synthesis of various pharmaceutical products, organic dyes, and OLED materials . Further studies on these compounds are needed for the development of potent small molecule inhibitor drugs .

作用機序

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, including binding to specific receptors or enzymes, disrupting cell membrane integrity, or interfering with cellular metabolism .

Pharmacokinetics

Therefore, its bioavailability and how it is absorbed, distributed, metabolized, and excreted in the body remain unknown .

Result of Action

The molecular and cellular effects of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one’s action are currently unknown. More research is needed to understand the compound’s effects at the molecular and cellular levels .

特性

IUPAC Name |

3-methyl-5-nitro-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c1-9-6-4-5(10(12)13)2-3-7(6)14-8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUIGIUWAYOYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348934 | |

| Record name | 2(3H)-benzoxazolone, 3-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101084-60-0 | |

| Record name | 2(3H)-benzoxazolone, 3-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10,12-Bis(4-bromophenyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B458869.png)

![2-[(6-methyl-4-oxo-5-pentyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B458872.png)

![2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-6-methyl-5-[[4-(2-methylpropoxy)phenyl]methyl]-1H-pyrimidin-4-one](/img/structure/B458873.png)

![1-[3-[[5-(1-Benzofuran-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B458877.png)

![Ethyl 2-[(phenylsulfonyl)oxy]benzoate](/img/structure/B458878.png)

![2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B458879.png)

![2-{[4-(Dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}acetamide](/img/structure/B458880.png)

![2-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylpropanamide](/img/structure/B458881.png)

![N-(3,4-dichlorophenyl)-2-[[4-(methylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]propanamide](/img/structure/B458882.png)

![N-(3,4-dichlorophenyl)-2-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}acetamide](/img/structure/B458883.png)

![Methyl 4-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B458885.png)